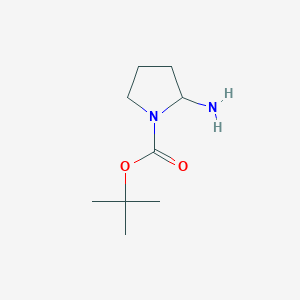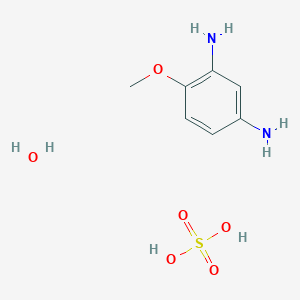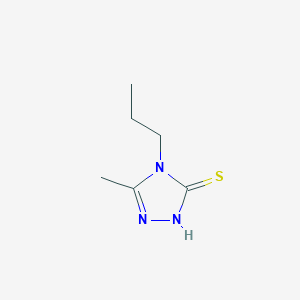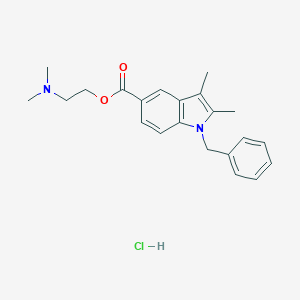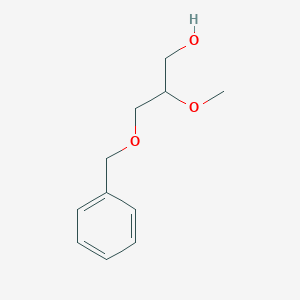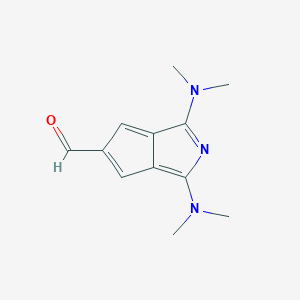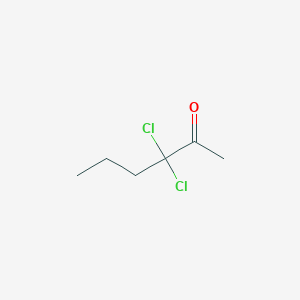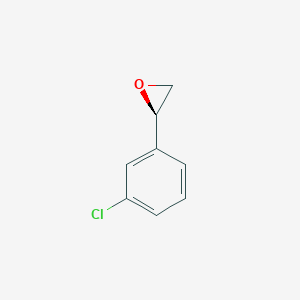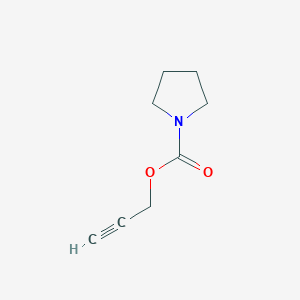
Delfaprazine
Übersicht
Beschreibung
Delfaprazine is a chemical compound with the molecular formula C18H22N2 It is known for its potential applications in various fields, including medicinal chemistry and pharmacology
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Delfaprazin umfasst mehrere Schritte, beginnend mit der Herstellung der Ausgangsmaterialien. Die wichtigsten Schritte sind:
Kondensationsreaktion: Eine Kondensationsreaktion zwischen 4-(2-Hydroxyethyl)cyclohexanon und 1-(2,3-Dichlorphenyl)piperazin, um eine Zwischenverbindung zu erzeugen.
Reduktive Ammonolyse-Reaktion: Die Zwischenverbindung unterliegt einer reduktiven Ammonolyse-Reaktion, um trans-4-[2-[4-(2,3-Dichlorphenyl)piperazin)-1-yl]ethyl]cyclohexylamin zu erzeugen.
Acylierungsreaktion: Der letzte Schritt beinhaltet eine Acylierungsreaktion mit N,N-Dimethylmethylcarbamoylchlorid, um Delfaprazin zu erzeugen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Delfaprazin folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Der Prozess ist so konzipiert, dass er wirtschaftlich und umweltfreundlich ist, mit leicht verfügbaren Rohstoffen und einem einfachen Verfahren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Delfaprazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Delfaprazin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in Delfaprazin zu modifizieren.
Substitution: Delfaprazin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren erzeugen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Delfaprazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit Enzymen und Rezeptoren.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.
5. Wirkmechanismus
Der Wirkmechanismus von Delfaprazin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen im Körper. Delfaprazin ist dafür bekannt, an bestimmte Rezeptoren und Enzyme zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. Veränderungen der Neurotransmitter-Spiegel und der Modulation von Signaltransduktionswegen .
Ähnliche Verbindungen:
Dalfampridin: Ein Kaliumkanalblocker, der zur Verbesserung der motorischen Funktion bei Patienten mit Multipler Sklerose eingesetzt wird.
Cariprazin: Ein atypisches Antipsychotikum, das zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.
Vergleich: Delfaprazin ist in seiner spezifischen molekularen Struktur und der Bandbreite seiner potenziellen Anwendungen einzigartig. Während Verbindungen wie Dalfampridin und Cariprazin definierte therapeutische Anwendungen haben, befindet sich Delfaprazin noch in der Untersuchung auf seine gesamte Bandbreite an Wirkungen und Anwendungen. Seine einzigartige Struktur ermöglicht unterschiedliche Interaktionen mit molekularen Zielstrukturen, wodurch es ein vielversprechender Kandidat für weitere Forschung und Entwicklung ist.
Wirkmechanismus
The mechanism of action of Delfaprazine involves its interaction with specific molecular targets in the body. This compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter levels and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Dalfampridine: A potassium channel blocker used to improve motor function in patients with multiple sclerosis.
Cariprazine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Comparison: Delfaprazine is unique in its specific molecular structure and the range of its potential applications. While compounds like Dalfampridine and Cariprazine have well-defined therapeutic uses, this compound is still under investigation for its full range of effects and applications. Its unique structure allows for different interactions with molecular targets, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
1-(2-benzyl-5-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-8-17(14-16-5-3-2-4-6-16)18(13-15)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCHNSGPIXBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151925 | |
| Record name | Delfaprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117827-81-3 | |
| Record name | Delfaprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117827813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delfaprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELFAPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YTS68E0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



